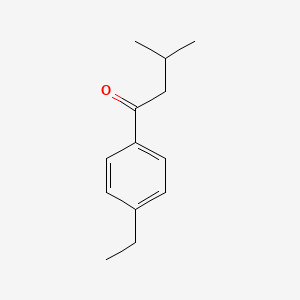

1-(4-Ethylphenyl)-3-methylbutan-1-one

Description

1-(4-Ethylphenyl)-3-methylbutan-1-one is a ketone derivative featuring a 4-ethylphenyl group attached to a 3-methylbutan-1-one backbone. The para-ethyl substituent confers steric bulk and moderate electron-donating effects, distinguishing it from compounds with polar or electron-withdrawing substituents. Such characteristics likely influence its solubility, reactivity, and applications in organic synthesis or material science.

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGKTPSWBUYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: 4-ethylbenzoic acid

Reduction: 1-(4-ethylphenyl)-3-methylbutanol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-(4-Ethylphenyl)-3-methylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Ethylphenyl)-3-methylbutan-1-one with structurally analogous compounds, highlighting substituent effects, physicochemical properties, and applications.

Structural and Substituent Effects

- Electron-Donating vs. Withdrawing Groups :

- The 4-ethyl group in the target compound is electron-donating, enhancing the phenyl ring's electron density. This contrasts with 4-fluoro (electron-withdrawing, ) and 4-methoxy (strongly electron-donating, ), which alter reactivity in electrophilic substitution or hydrogenation reactions.

- Hydroxyl groups (e.g., 2-hydroxyphenyl, ) introduce hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrophobic ethyl substituent.

Physicochemical Properties

- Boiling Points : The 4-methoxy derivative (167°C at 25 Torr, ) suggests moderate volatility under reduced pressure. The 4-ethyl analog likely has a higher boiling point due to increased molecular weight and van der Waals interactions.

- Density : Predicted density for the 4-methoxy compound (0.986 g/cm³, ) aligns with typical aromatic ketones, whereas 4-fluoro derivatives may exhibit slightly higher densities due to fluorine's atomic mass.

Biological Activity

1-(4-Ethylphenyl)-3-methylbutan-1-one, also known as ethyl 4-phenyl-3-methylbutanoate, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H18O

- Molecular Weight : 194.28 g/mol

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

Cytotoxicity and Anticancer Properties

The cytotoxic effects of the compound were evaluated using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating notable anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial efficacy of various compounds, including this compound. The study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents due to its potent activity against resistant bacterial strains .

Study on Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer effects of several ketones, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.